molecular formula C10H13N5O2S2 B2364703 3-(4-Amino-5-mercapto-4H-[1,2,4]triazol-3-yl)-N,N-dimethyl-benzenesulfonamide CAS No. 571154-99-9

3-(4-Amino-5-mercapto-4H-[1,2,4]triazol-3-yl)-N,N-dimethyl-benzenesulfonamide

Cat. No.: B2364703
CAS No.: 571154-99-9
M. Wt: 299.37
InChI Key: WYZQOLSGUNXYJD-UHFFFAOYSA-N
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Description

The compound “3-(4-Amino-5-mercapto-4H-[1,2,4]triazol-3-yl)-N,N-dimethyl-benzenesulfonamide” is a derivative of 4-Amino-3-hydrazino-5-mercapto-1,2,4-triazole . This compound is used as a reagent in the determination of aldehydes and other reactive chemicals .


Synthesis Analysis

The synthesis of similar compounds involves the carbethoxymethylation of the amino mercapto triazole using ethylchloro or bromoacetate either under microwave or conventional heating, resulting in S-alkylation . Another method involves the condensation of 4-(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)phenol with salicylaldehyde derivatives in a 1:1 molar ratio .


Molecular Structure Analysis

The structure of similar compounds was elucidated with the help of various spectral and physicochemical techniques . Spectroscopic data confirm the tridentate nature of ligands which coordinate to the metal via deprotonated oxygen, azomethine nitrogen, and thiol sulphur .


Chemical Reactions Analysis

The chemical reactions involving similar compounds include alkylation with several agents such as epichlorohydrin, 3-chloropropanol, (2-acetoxyethoxy) methyl bromide, propargyl bromide, and chloroacetamide .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds were determined using 1H/13C NMR, IR, elemental analysis, and correlation experiments .

Scientific Research Applications

Anti-HIV Activity

  • 4-Chloro-2-mercapto-N-(1,4,5,6-tetrahydro-1,2,4-triazin-3-yl)benzenesulfonamide derivatives have been synthesized, with one showing significant in vitro anti-HIV potency (Pomarnacka, 2007).
  • Similar compounds with a 1,2,4-triazolo[4,3-a]pyrid-3-yl moiety demonstrated moderate to high anti-HIV activity and moderate anticancer activity (Brzozowski, 1998).

Anticancer Activity

  • Compounds containing 2-mercapto-N-(1,2,4-triazol-3-yl)benzenesulfonamide derivatives with various heteroaromatic rings exhibited varying degrees of anti-HIV activity, with one compound showing high activity against HIV mutants (Brzozowski, 1998).
  • A study on 4-amino-1,2,4-triazole derivatives suggested remarkable antileishmanial activity, highlighting potential biomedical applications in parasitic disease treatment (Süleymanoğlu et al., 2017).

Antimicrobial and Other Biological Activities

  • Derivatives of 4-amino-1,2,4-triazole have shown a variety of biological activities, indicating their potential in the development of new therapeutic agents (Riyadh & Gomha, 2020).
  • The synthesis and reactions of thienyl-triazine-sulphonamide conjugates revealed promising antibacterial, antifungal, antioxidant, and anticancer activities, underscoring the chemical versatility and potential therapeutic use of these compounds (Aly et al., 2015).

Future Directions

The future research directions could involve the synthesis of new derivatives of “3-(4-Amino-5-mercapto-4H-[1,2,4]triazol-3-yl)-N,N-dimethyl-benzenesulfonamide” and their evaluation for various biological activities . The synthesized compounds could be screened for their antifungal activities, and their minimal inhibitory concentration (MIC) could be determined .

Mechanism of Action

Target of Action

The primary target of this compound is cadmium ions . Cadmium is a toxic heavy metal that can cause serious environmental and health problems. The compound’s ability to bind and remove cadmium ions suggests it could be used in the treatment of cadmium toxicity or in the remediation of cadmium-contaminated environments .

Mode of Action

The compound interacts with its targets through a process known as adsorption . Adsorption is a surface phenomenon where atoms, ions, or molecules from a substance (it could be gas, liquid, or dissolved solid) adhere to a surface of the adsorbent. In this case, the compound acts as an adsorbent, binding to cadmium ions and removing them from the environment .

Biochemical Pathways

The compound’s ability to bind and remove cadmium ions suggests it could impact pathways related toheavy metal detoxification .

Pharmacokinetics

The compound’s ability to bind cadmium ions suggests it could have a high affinity for these ions, which could influence its distribution and excretion .

Result of Action

The primary result of the compound’s action is the removal of cadmium ions from the environment . This could potentially reduce the toxicity of cadmium and mitigate its harmful effects on biological systems .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound’s adsorption efficiency for cadmium ions was found to be maximized at a pH of 6 . This suggests that the compound’s action could be influenced by the pH of the environment .

Properties

IUPAC Name

3-(4-amino-5-sulfanylidene-1H-1,2,4-triazol-3-yl)-N,N-dimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O2S2/c1-14(2)19(16,17)8-5-3-4-7(6-8)9-12-13-10(18)15(9)11/h3-6H,11H2,1-2H3,(H,13,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYZQOLSGUNXYJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=CC(=C1)C2=NNC(=S)N2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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